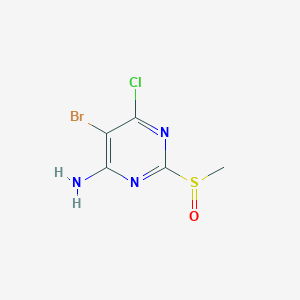

5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine

CAS No.: 1337962-39-6

Cat. No.: VC2596242

Molecular Formula: C5H5BrClN3OS

Molecular Weight: 270.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1337962-39-6 |

|---|---|

| Molecular Formula | C5H5BrClN3OS |

| Molecular Weight | 270.54 g/mol |

| IUPAC Name | 5-bromo-6-chloro-2-methylsulfinylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C5H5BrClN3OS/c1-12(11)5-9-3(7)2(6)4(8)10-5/h1H3,(H2,8,9,10) |

| Standard InChI Key | OKCBVYPRVWJFRT-UHFFFAOYSA-N |

| SMILES | CS(=O)C1=NC(=C(C(=N1)Cl)Br)N |

| Canonical SMILES | CS(=O)C1=NC(=C(C(=N1)Cl)Br)N |

Introduction

Chemical Properties and Structural Characteristics

5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine is a halogenated pyrimidine derivative with distinct chemical and physical properties. Its structural characteristics play a crucial role in determining its reactivity and potential applications.

Basic Identifiers and Physical Properties

The compound has several identifiers that are commonly used in chemical databases and literature:

The compound contains a pyrimidine ring as its core structure, with bromine and chlorine substituents at positions 5 and 6, respectively. The methanesulfinyl group (methylsulfinyl) is attached at position 2, while the amine group occupies position 4 of the pyrimidine ring.

Structural Features and Reactivity

The compound's structure contributes to its chemical behavior and potential biological activity:

-

The pyrimidine core provides a stable heterocyclic scaffold common in many bioactive compounds

-

The bromine and chlorine substituents enhance reactivity for nucleophilic substitution reactions

-

The methanesulfinyl group introduces a chiral sulfur center and provides sites for hydrogen bonding

-

The primary amine at position 4 offers opportunities for further functionalization

These structural features suggest that the compound could participate in various chemical transformations, making it potentially valuable as a synthetic intermediate in more complex molecules.

Synthesis and Preparation Methods

Stock Solution Preparation

For laboratory use, 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine can be prepared in solution according to the following guidelines:

| Concentration | Preparation from 1 mg | Preparation from 5 mg | Preparation from 10 mg |

|---|---|---|---|

| 1 mM | 3.6964 mL solvent | 18.4822 mL solvent | 36.9645 mL solvent |

| 5 mM | 0.7393 mL solvent | 3.6964 mL solvent | 7.3929 mL solvent |

| 10 mM | 0.3696 mL solvent | 1.8482 mL solvent | 3.6964 mL solvent |

These calculations are based on the molecular weight of 270.53 g/mol .

Applications in Research and Development

Chemical Research Applications

The compound may serve as a valuable building block in chemical synthesis:

-

As a starting material for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

-

In nucleophilic aromatic substitution reactions

-

For studying sulfinyl chemistry in heterocyclic systems

-

As a model compound for investigating halogen bonding

The unique arrangement of substituents on the pyrimidine ring provides opportunities for selective functionalization, making it useful in the development of synthetic methodologies.

| Parameter | Recommendation |

|---|---|

| Temperature | 2-8°C |

| Container | Sealed storage |

| Environment | Away from moisture |

| Stock Solution Storage | -80°C (use within 6 months); -20°C (use within 1 month) |

Comparison with Related Compounds

Structural Analogs

Several related compounds share structural similarities with 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine:

These structural analogs may exhibit different physical, chemical, and biological properties, providing valuable comparative information for structure-activity relationship studies.

Future Research Directions

The current literature on 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine reveals several gaps that present opportunities for future research:

Methodological Approaches

Future studies could benefit from employing:

-

Advanced computational modeling to predict biological activities

-

High-throughput screening methods to identify potential biological targets

-

Green chemistry approaches for more sustainable synthesis

-

Crystallographic studies to determine precise three-dimensional structure

-

Mechanistic studies to understand reaction pathways and selectivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume